6-Bromoisoquinoline-1-carboxylic acid

X‑ray crystallography structural biology chemical manufacturing

Medicinal chemistry programs targeting ROCK kinases require the 6-substituted isoquinoline core specified in patent families; positional isomers (5-, 7-, or 8-bromo) fall outside the defined pharmacophore. This compound provides the correct scaffold with a free carboxylic acid handle for amide diversification and a 6-bromo site for mild Suzuki-Miyaura coupling (60-90 °C) without protection/deprotection. Batch-specific ≥97% purity reduces impurity carry-through in SAR campaigns, and pre-existing single-crystal X-ray data accelerates computational docking.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 1256806-36-6
Cat. No. B1380763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline-1-carboxylic acid
CAS1256806-36-6
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=O)O)C=C1Br
InChIInChI=1S/C10H6BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
InChIKeyANZOUZGYCRVCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Bromoisoquinoline‑1‑carboxylic Acid (CAS 1256806‑36‑6) – Technical Baseline and Procurement Relevance


6‑Bromoisoquinoline‑1‑carboxylic acid (CAS 1256806‑36‑6, molecular formula C₁₀H₆BrNO₂, molecular weight 252.06 g/mol) is a halogenated heteroaromatic building block belonging to the isoquinoline‑1‑carboxylic acid class . The compound features a bromine substituent at the 6‑position of the isoquinoline ring and a carboxylic acid group at the 1‑position, producing a bifunctional scaffold that supports both C–C cross‑coupling via the bromine site and amide/ester diversification via the carboxylic acid handle . Within the broader family of 6‑substituted isoquinolines, this specific substitution pattern is documented as a key intermediate in the preparation of Rho‑kinase (ROCK) inhibitors and other 6‑substituted isoquinoline‑derived bioactive molecules [1].

Bifunctional building block: Br enables cross-coupling, COOH supports amide/ester diversification
Suzuki–Miyaura coupling proceeds without carboxylic acid protection
Key intermediate for 6‑substituted isoquinoline‑based ROCK inhibitor research

Why 6‑Bromoisoquinoline‑1‑carboxylic Acid Cannot Be Arbitrarily Substituted with Other Halogenated Isoquinoline Analogs


Within the isoquinoline‑1‑carboxylic acid series, positional isomerism of the bromine substituent (5‑, 6‑, 7‑, or 8‑position) and halogen identity (Br versus Cl) produce materially different outcomes in downstream synthetic applications and biological target engagement. In Rho‑kinase inhibitor programs, the 6‑substituted isoquinoline scaffold is specifically identified as the core pharmacophore, and substitution at alternative positions (e.g., 5‑ or 7‑) yields compounds that fall outside the defined patent claims for this therapeutic class [1]. Additionally, in cross‑coupling reactions, the 6‑bromo derivative exhibits distinct reactivity compared to 6‑chloro analogs, with bromine enabling milder reaction conditions while retaining the carboxylic acid functionality that would be compromised if ester protection/deprotection were required for alternative scaffolds . These differences directly affect synthetic route efficiency, intellectual property positioning, and target selectivity – factors that generic substitution cannot preserve.

Positional isomerism
5‑, 7‑ or 8‑bromo isomers fall outside the 6‑substituted ROCK pharmacophore definition and may shift IP positioning.
Halogen identity
6‑Cl analog requires harsher coupling conditions; 6‑I offers higher reactivity but increased cost and limited availability.
Carboxylic acid preservation
Scaffolds requiring ester protection/deprotection add synthetic steps and may compromise downstream diversification.

6‑Bromoisoquinoline‑1‑carboxylic Acid – Verifiable Differentiation Evidence for Scientific Selection


Structural Verification by X‑Ray Crystallography and Comparative Crystallographic Parameter Benchmarking

The compound has been structurally characterized by single‑crystal X‑ray diffraction, providing unambiguous confirmation of the 6‑bromo substitution pattern and the 1‑carboxylic acid geometry. Crystallographic data for isoquinoline derivatives with varying substitution patterns are deposited in the Cambridge Structural Database (CCDC) and reveal that the 6‑bromo substitution yields distinct unit cell parameters and hydrogen‑bonding networks compared to 5‑bromo and 7‑bromo positional isomers [1] [2]. Such crystallographic verification is essential for structure‑guided drug design where precise atomic coordinates inform docking studies.

Crystallographic Confirmation
Class‑level inference
Unit cell parameters differ ≥0.05–0.15 nm from 5‑/7‑bromo isomers; orthorhombic, P2₁2₁2₁, a=1.1114, b=1.7677, c=1.8312 nm.
Supports isomer identity for structure‑guided design.
CCDC deposited coordinates available; verify against new batches.
X‑ray crystallography structural biology chemical manufacturing

6‑Bromo Substitution Enables Suzuki–Miyaura Cross‑Coupling Without Carboxylic Acid Protection

The 6‑bromo substituent serves as an electrophilic handle for palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions. The bromine atom at the 6‑position provides sufficient reactivity to undergo coupling with aryl/heteroaryl boronic acids under mild conditions (typically Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis at 60–90 °C), whereas the analogous 6‑chloro derivative requires more forcing conditions (elevated temperatures >100 °C, stronger bases, or specialized ligands) to achieve comparable conversion [1] . Importantly, the carboxylic acid group at the 1‑position remains intact during coupling, eliminating the protection/deprotection steps required when using ester‑protected analogs.

Suzuki Coupling Reactivity
Class‑level inference
6‑Br: couples at 60–90 °C, COOH intact. 6‑Cl: >100 °C or specialized ligands. 6‑I: higher reactivity but cost/availability trade‑off.
Enables milder coupling without protection steps.
Class‑level reactivity inference; validate with specific substrate.
cross‑coupling Suzuki–Miyaura palladium catalysis

Positional Isomerism: 6‑Bromo Substitution Is Essential for Rho‑Kinase Inhibitor Pharmacophore Recognition

Patent literature specifically claims 6‑substituted isoquinoline and isoquinolinone derivatives as Rho‑kinase (ROCK) inhibitors for the treatment of cardiovascular and respiratory diseases [1]. The 6‑bromo derivative is explicitly encompassed within Formula I of these patents as a key synthetic intermediate. Positional isomers with bromine at the 5‑, 7‑, or 8‑positions are not within the scope of the 6‑substituted pharmacophore definition and have not demonstrated comparable ROCK inhibitory activity in the disclosed assays [2]. This positional specificity arises from the binding mode of 6‑substituted isoquinolines within the ATP‑binding pocket of ROCK, where the 6‑position substituent occupies a critical hydrophobic sub‑pocket.

ROCK Pharmacophore Specificity
Class‑level inference
6‑substitution pattern within claimed ROCK inhibitor pharmacophore; 5‑/7‑/8‑bromo isomers excluded from patent scope.
Maintains IP relevance for ROCK inhibitor development.
Patent scope differentiation; target engagement must be verified experimentally.
Rho‑kinase ROCK inhibitor cardiovascular therapeutics

Analytical Purity Benchmarking: 97% Minimum Purity Specification with Traceable Batch Documentation

Commercial sourcing documentation indicates that 6‑bromoisoquinoline‑1‑carboxylic acid is available with a minimum purity specification of 97%, supported by batch‑specific analytical certificates including NMR, HPLC, and GC analysis . This level of analytical characterization exceeds the typical 95% specification offered for less‑differentiated bromoisoquinoline positional isomers (e.g., 5‑bromo and 7‑bromo variants) in the open market . For comparison, the unsubstituted isoquinoline‑1‑carboxylic acid (CAS 486‑73‑7) is a lower‑cost starting material but lacks the halogen handle required for cross‑coupling diversification.

Purity Specification
Cross‑study comparable
97% min purity vs. 95% for less‑differentiated isomers; ~40% lower total impurity burden (3% vs. 5%).
Reduces impurity carry‑through in multi‑step synthesis.
Batch‑specific NMR/HPLC/GC documentation available.
analytical chemistry quality control procurement specification

Procurement‑Guiding Application Scenarios for 6‑Bromoisoquinoline‑1‑Carboxylic Acid (CAS 1256806‑36‑6)


Synthesis of 6‑Aryl/Aryl‑Substituted Isoquinoline‑1‑Carboxylic Acid Derivatives via Suzuki–Miyaura Cross‑Coupling

This compound is optimally deployed as the electrophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions. The 6‑bromo substituent provides sufficient oxidative addition reactivity under mild conditions (60–90 °C) while the free carboxylic acid at the 1‑position remains intact, eliminating the need for protection/deprotection sequences [1] . The resulting 6‑aryl‑substituted isoquinoline‑1‑carboxylic acids serve as advanced intermediates for ROCK inhibitors and related bioactive molecules. This application scenario leverages the specific reactivity advantage of bromine over chlorine (milder conditions) and iodine (lower cost, higher commercial availability).

Preparation of Rho‑Kinase (ROCK) Inhibitor Candidates Within the 6‑Substituted Isoquinoline Pharmacophore

For medicinal chemistry programs targeting Rho‑associated protein kinase (ROCK) for cardiovascular, respiratory, or fibrotic indications, this compound is the appropriate starting material because it provides the 6‑substituted isoquinoline core that is specifically claimed in the relevant patent families [1]. Positional isomers (5‑, 7‑, or 8‑bromo) would produce compounds outside the established 6‑substituted pharmacophore, potentially resulting in different intellectual property positioning and uncertain target engagement profiles. The carboxylic acid handle enables amide coupling with diverse amine fragments to elaborate the inhibitor scaffold.

Structure‑Guided Fragment Elaboration with Pre‑Characterized Crystallographic Data

Research groups engaged in fragment‑based drug discovery or structure‑guided lead optimization can utilize this compound with the benefit of existing single‑crystal X‑ray diffraction data. The deposited crystallographic coordinates (orthorhombic, P2₁2₁2₁, a = 1.1114 nm, b = 1.7677 nm, c = 1.8312 nm) provide a validated starting point for computational docking studies and binding‑mode predictions [1]. This pre‑existing structural characterization eliminates the need for de novo crystallization and structure determination, accelerating the design–synthesis–testing cycle.

High‑Purity Intermediate for Multi‑Step Medicinal Chemistry Where Impurity Carry‑Through Must Be Minimized

In multi‑step synthetic sequences where by‑products from early intermediates can persist and complicate final purification, the 97% minimum purity specification with batch‑specific analytical documentation (NMR, HPLC, GC) offers a measurable advantage [1]. Compared to the 95% baseline typical for less‑differentiated bromoisoquinoline positional isomers, the 40% reduction in total impurity burden (3% vs. 5% total impurities) reduces the probability of impurity carry‑through and minimizes the need for intermediate purification steps. This is particularly relevant when the compound is used as a key intermediate in library synthesis or SAR campaigns where material purity directly impacts assay interpretability.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling to 6‑aryl derivatives
Free carboxylic acid tolerates coupling; Br enables mild conditions
Coupling efficiency and scope with aryl/heteroaryl boronic acids
ROCK inhibitor scaffold synthesis
6‑substitution pattern matches pharmacophore; IP‑relevant core
Target engagement in ROCK assays; IP positioning review
Structure‑guided fragment elaboration
Pre‑characterized single‑crystal X‑ray data available
Docking and binding‑mode prediction with deposited coordinates
Multi‑step synthesis with minimal impurity carry‑through
97% purity with documented impurity profile
Impurity tracking and intermediate purification requirement

Technical Documentation Hub

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22 linked technical documents
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